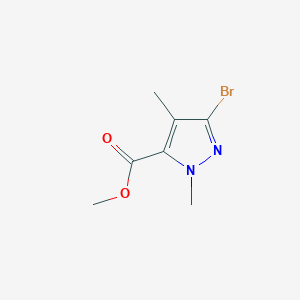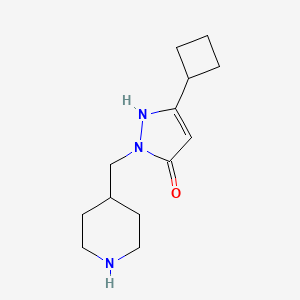
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione
説明
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C6H9ClN4O2 and its molecular weight is 204.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds often target phosphodiesterase enzymes .
Mode of Action
It is known that similar compounds often act as nonselective phosphodiesterase inhibitors . This means they prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important secondary messengers in cells.
Biochemical Pathways
By inhibiting phosphodiesterase and increasing the levels of camp and cgmp, it could potentially affect a wide range of cellular processes, including cell proliferation, inflammation, and smooth muscle relaxation .
Pharmacokinetics
It is known that similar compounds often have good bioavailability and are metabolized by the liver .
Result of Action
It is known that similar compounds can prevent apoptosis and cell cycle effects induced by certain drugs in hl-60 cells .
Action Environment
It is known that similar compounds are stable under normal storage conditions .
生化学分析
Biochemical Properties
8-Chloro-3-ME-3,7-dihydro-1H-purine-2,6-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other pro-inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. Additionally, this compound has been found to bind to the active site of bacterial cyclic nucleotide phosphodiesterases, preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . These interactions highlight the compound’s potential as an anti-inflammatory and antimicrobial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2, leading to a decrease in the production of pro-inflammatory mediators. This inhibition can result in reduced inflammation and pain in cellular models. Furthermore, by preventing the breakdown of cAMP and cGMP, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . These effects underscore the compound’s potential therapeutic applications in inflammatory and infectious diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of prostaglandins. Additionally, it interacts with bacterial cyclic nucleotide phosphodiesterases, preventing the breakdown of cAMP and cGMP . These binding interactions result in the modulation of various biochemical pathways, leading to its anti-inflammatory and antimicrobial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on COX-2 and cyclic nucleotide phosphodiesterases over extended periods
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as COX-2 and cyclic nucleotide phosphodiesterases . These interactions affect the production of prostaglandins and the breakdown of cAMP and cGMP, respectively. The compound’s influence on these metabolic pathways can lead to changes in metabolic flux and metabolite levels, further elucidating its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms of this compound can provide insights into its therapeutic potential and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy as a therapeutic agent.
特性
IUPAC Name |
8-chloro-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h2-3,5,8-9H,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIOKFLIZRVFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)NC(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid](/img/structure/B1471334.png)
